Head-to-Head c-Met Kinase Inhibition: 1,6-Naphthyridine Core Outperforms 1,5-Naphthyridine in Scaffold-Hopping Studies
In a direct scaffold-hopping comparison, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed from the c-Met inhibitor MK-2461 and tested head-to-head on c-Met kinase and in vitro anti-tumor activities against Hela and A549 cell lines. The results explicitly concluded that '1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with compounds 26b and 26c showing the best enzymic and cytotoxic activities across both series [1].
| Evidence Dimension | c-Met kinase inhibitory potency and in vitro cytotoxic activity (scaffold comparison) |
|---|---|
| Target Compound Data | 1,6-Naphthyridine scaffold (the core structure of CAS 355819-02-2); compounds 26b and 26c exhibited the best enzymic and cytotoxic activities among all compounds tested |
| Comparator Or Baseline | 1,5-Naphthyridine scaffold derivatives designed from the same MK-2461 template |
| Quantified Difference | Qualitatively superior—the 1,6-naphthyridine series was explicitly identified as the more promising c-Met inhibitory core; specific IC50 values for lead compounds 26b and 26c were the best among both series |
| Conditions | c-Met kinase enzymatic assay; in vitro cytotoxicity against Hela (cervical cancer) and A549 (lung cancer) cell lines; western blot confirmation of c-Met phosphorylation suppression |
Why This Matters
For procurement decisions in c-Met kinase inhibitor programs, selecting the 1,6-naphthyridine scaffold over the 1,5-isomer is supported by direct comparative enzymic and cellular data, reducing the risk of investing synthetic effort in an inferior scaffold.
- [1] Wu JF, Liu MM, Huang SX, Wang Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg Med Chem Lett. 2015;25(16):3251-3255. doi:10.1016/j.bmcl.2015.05.082 View Source
